1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-
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Overview
Description
1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure that includes a piperidine ring substituted with a dichlorophenyl group, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indole intermediate . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
Chemical Reactions Analysis
1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring .
Scientific Research Applications
1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity . For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways . The dichlorophenyl and piperidine moieties contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl- include other indole derivatives with different substituents. Some examples are:
1H-Indole, 3-phenyl-: Lacks the piperidine and dichlorophenyl groups, resulting in different biological activities.
1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-: Similar structure but with a single chlorine atom, which may alter its chemical and biological properties.
1H-Indole, 3-[[4-(3,4-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-: The position of the chlorine atoms on the phenyl ring can influence its reactivity and interactions.
The uniqueness of 1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
827015-71-4 |
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Molecular Formula |
C26H24Cl2N2 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
3-[[4-(2,3-dichlorophenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C26H24Cl2N2/c27-23-11-6-10-20(25(23)28)18-13-15-30(16-14-18)17-22-21-9-4-5-12-24(21)29-26(22)19-7-2-1-3-8-19/h1-12,18,29H,13-17H2 |
InChI Key |
RCJOJOVQZZEWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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